(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5Z)-5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE” is a complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the diazinane ring, introduction of the bromine and methoxy groups, and the final assembly of the complex structure. Typical reaction conditions might include:
Reagents: Bromine, methoxybenzene, phenoxyethanol, diazinane trione precursors.
Conditions: Controlled temperatures, specific solvents, and catalysts to facilitate each step of the synthesis.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis methods, optimizing for yield and cost-effectiveness. This might involve:
Batch or continuous flow reactors: To manage the complex multi-step synthesis.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially altering the methoxy or phenoxy groups.
Reduction: Affecting the diazinane ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with altered functional groups or new properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical studies.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The compound’s mechanism of action would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Affecting their activity or signaling pathways.
Modulating biochemical pathways: Leading to changes in cellular processes or responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5Z)-5-[(3-BROMO-4-METHOXY-PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
- (5Z)-5-[(3-BROMO-5-METHOXY-4-PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The compound’s combination of functional groups and structural features distinguishes it from similar molecules, potentially offering unique reactivity or biological activity.
Eigenschaften
Molekularformel |
C30H27BrN2O7 |
---|---|
Molekulargewicht |
607.4 g/mol |
IUPAC-Name |
(5Z)-5-[[3-bromo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C30H27BrN2O7/c1-4-7-20-8-5-6-9-25(20)39-14-15-40-27-24(31)17-19(18-26(27)38-3)16-23-28(34)32-30(36)33(29(23)35)21-10-12-22(37-2)13-11-21/h4-6,8-13,16-18H,1,7,14-15H2,2-3H3,(H,32,34,36)/b23-16- |
InChI-Schlüssel |
HLIFJTJBTGVJDA-KQWNVCNZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCCOC4=CC=CC=C4CC=C)OC)/C(=O)NC2=O |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCCOC4=CC=CC=C4CC=C)OC)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.